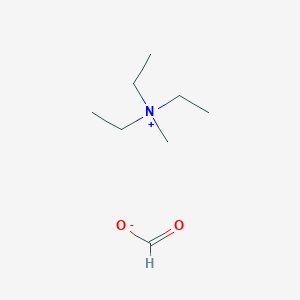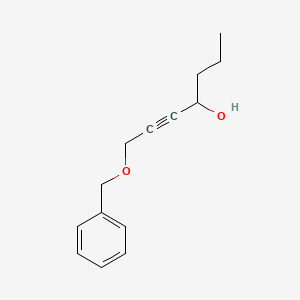
1-(Benzyloxy)hept-2-yn-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)hept-2-yn-4-ol is an organic compound characterized by a benzyl ether group attached to a hept-2-yn-4-ol backbone This compound is notable for its unique structural features, which include a carbon-carbon triple bond (alkyne) and a hydroxyl group (alcohol)
準備方法
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)hept-2-yn-4-ol can be synthesized through several synthetic routes. One common method involves the alkylation of an acetylide ion with a benzyl halide, followed by the addition of a hydroxyl group. The reaction typically proceeds under basic conditions, using reagents such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) to generate the acetylide ion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reactions .
化学反応の分析
Types of Reactions: 1-(Benzyloxy)hept-2-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alkene or alkane
Substitution: Formation of substituted benzyl ethers
科学的研究の応用
作用機序
The mechanism of action of 1-(Benzyloxy)hept-2-yn-4-ol involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
1-Phenyl-2-butyn-1-ol: Similar structure with a phenyl group instead of a benzyl ether.
1-(4-Methylbenzyloxy)hept-2-yn-4-ol: Similar structure with a methyl-substituted benzyl ether.
Uniqueness: Its combination of functional groups allows for versatile chemical transformations and interactions with biological targets .
特性
CAS番号 |
130942-02-8 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
1-phenylmethoxyhept-2-yn-4-ol |
InChI |
InChI=1S/C14H18O2/c1-2-7-14(15)10-6-11-16-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,2,7,11-12H2,1H3 |
InChIキー |
AGHVCYVFRKPETR-UHFFFAOYSA-N |
正規SMILES |
CCCC(C#CCOCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


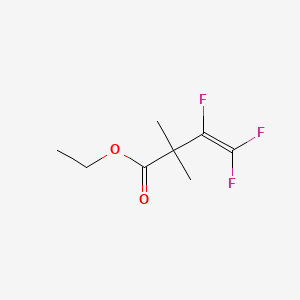
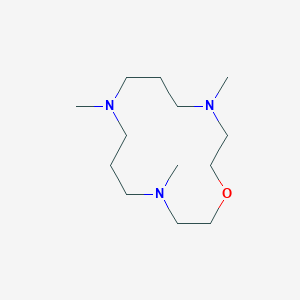
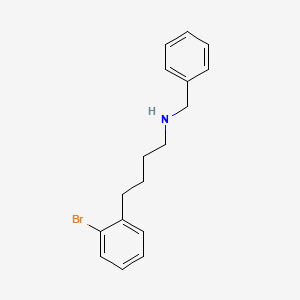
![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)
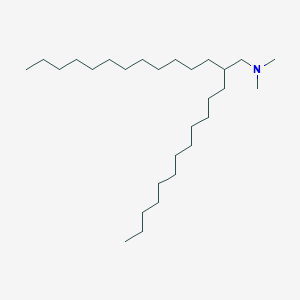
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)
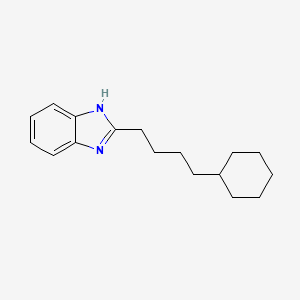
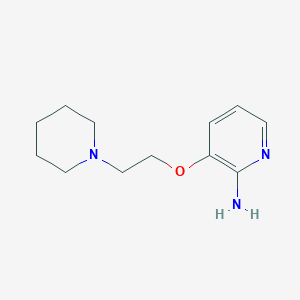
![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
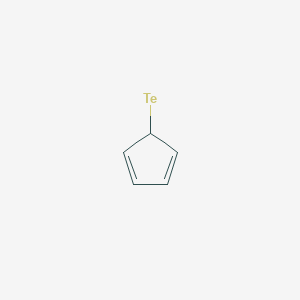
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
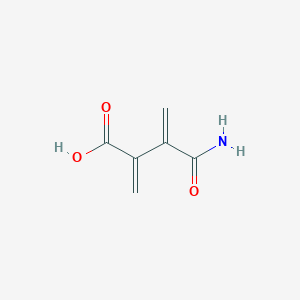
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
